

A Technical Guide to the Predicted Spectral Characteristics of 6-Hydroxy-5-nitronicotinonitrile

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Compound of Interest

Compound Name:	6-Hydroxy-5-nitronicotinonitrile
CAS No.:	320405-84-3
Cat. No.:	B1602793

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This technical guide provides a detailed analysis of the predicted spectral data for **6-Hydroxy-5-nitronicotinonitrile** (CAS 320405-84-3), a key heterocyclic compound with potential applications in medicinal chemistry and materials science. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast the compound's spectral behavior. The insights herein are grounded in the analysis of analogous structures and the fundamental electronic effects of its constituent functional groups. This guide is intended for researchers, scientists, and professionals in drug development who require a foundational understanding of this molecule's structural and electronic properties.

Molecular Structure and Tautomerism

6-Hydroxy-5-nitronicotinonitrile is a substituted pyridine ring bearing a hydroxyl, a nitro, and a cyano group. A critical consideration for interpreting its spectral data is the potential for tautomerism. The molecule can exist in equilibrium between the 6-hydroxy form and its 6-oxo (or pyridone) tautomer, 5-Nitro-6-oxo-1,6-dihydropyridine-3-carbonitrile. The position of this

equilibrium is influenced by factors such as the solvent and the solid-state packing. Both forms are considered in the following spectral predictions.

Caption: Tautomeric equilibrium between the hydroxy and pyridone forms.

Predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **6-Hydroxy-5-nitronicotinonitrile** are expected to be significantly influenced by the electron-withdrawing nature of the nitro and cyano groups, and the electron-donating character of the hydroxyl group. The tautomeric equilibrium will also play a defining role in the observed chemical shifts.

Methodology for Spectral Prediction

Predictions for ^1H and ^{13}C NMR chemical shifts are based on the analysis of substituent effects on the pyridine ring. The electron-withdrawing nitro and cyano groups will deshield adjacent protons and carbons, shifting their signals downfield. Conversely, the hydroxyl group will shield the ring, moving signals upfield. The predictions are benchmarked against known data for substituted pyridines.

Predicted ^1H NMR Data

The ^1H NMR spectrum is anticipated to show two aromatic proton signals. The chemical shifts will differ depending on the dominant tautomeric form.

Proton	Predicted Chemical Shift (ppm) - Hydroxy Form	Predicted Chemical Shift (ppm) - Pyridone Form	Multiplicity
H2	8.5 - 8.8	8.2 - 8.5	d
H4	8.0 - 8.3	7.8 - 8.1	d
OH/NH	10.0 - 12.0 (broad)	11.0 - 13.0 (broad)	s

- H2: This proton is situated between the ring nitrogen and the nitro group, leading to significant deshielding and a downfield chemical shift.

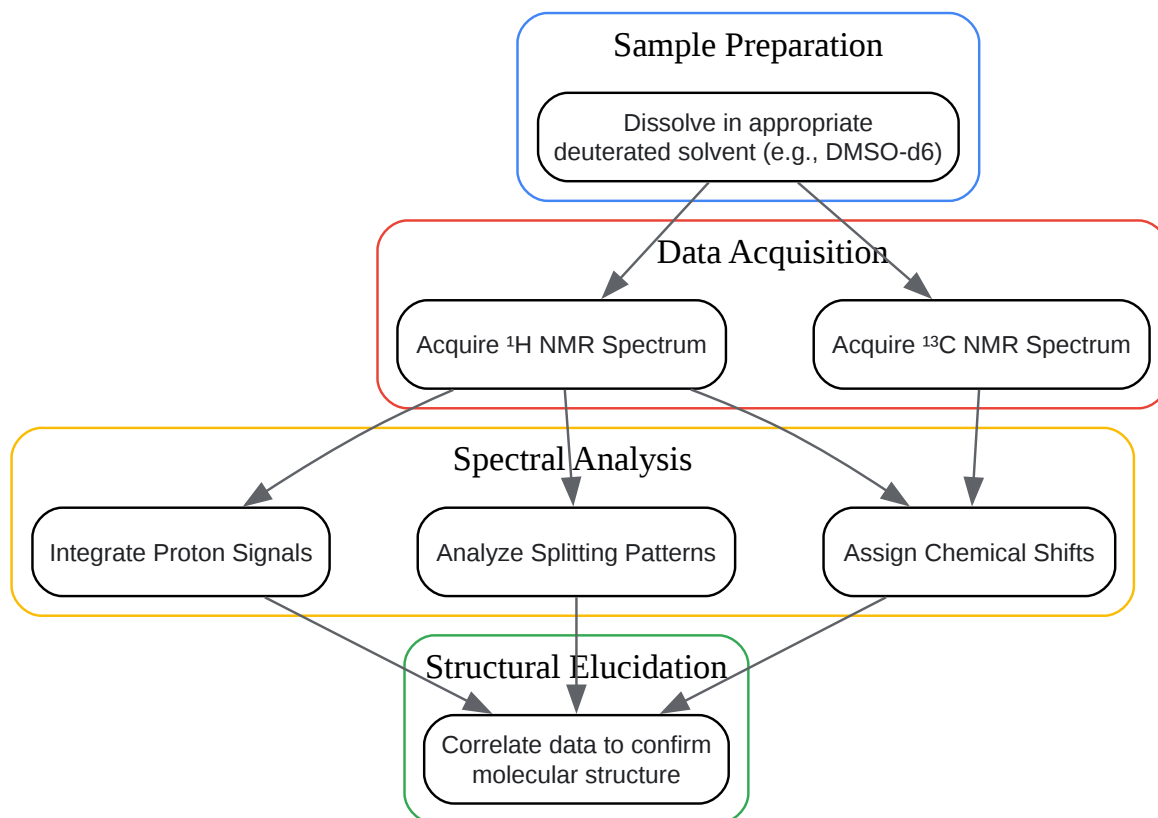
- H4: This proton is adjacent to the cyano group and will also be deshielded, though to a lesser extent than H2.
- OH/NH: The hydroxyl or N-H proton will appear as a broad singlet at a very downfield position due to hydrogen bonding and exchange.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide key insights into the electronic environment of the carbon skeleton.

Carbon	Predicted Chemical Shift (ppm) - Hydroxy Form	Predicted Chemical Shift (ppm) - Pyridone Form
C2	150 - 155	145 - 150
C3	110 - 115	105 - 110
C4	140 - 145	135 - 140
C5	130 - 135	125 - 130
C6	160 - 165	170 - 175 (C=O)
CN	115 - 120	115 - 120

- C6: The chemical shift of this carbon is highly diagnostic of the tautomeric form. In the hydroxy form, it is an oxygen-bearing aromatic carbon. In the pyridone form, it is a carbonyl carbon and will be significantly shifted downfield.
- C3: This carbon, bearing the cyano group, will have its chemical shift influenced by the resonance effects within the ring.
- CN: The nitrile carbon will appear in the characteristic region for this functional group.



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Caption: A generalized workflow for NMR-based structural elucidation.

Predicted Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule.

Methodology for Spectral Prediction

The prediction of IR absorption frequencies is based on established group frequency charts and literature data for similar compounds. The influence of the electronic environment on the vibrational frequencies is also considered.

Predicted IR Data

Functional Group	Predicted Wavenumber (cm ⁻¹) - Hydroxy Form	Predicted Wavenumber (cm ⁻¹) - Pyridone Form	Intensity
O-H stretch	3200 - 3500 (broad)	-	Strong, Broad
N-H stretch	-	3100 - 3400 (broad)	Strong, Broad
C-H stretch (aromatic)	3000 - 3100	3000 - 3100	Medium
C≡N stretch	2220 - 2240	2220 - 2240	Medium, Sharp
C=O stretch	-	1650 - 1680	Strong, Sharp
NO ₂ stretch (asymmetric)	1520 - 1560	1520 - 1560	Strong
NO ₂ stretch (symmetric)	1340 - 1380	1340 - 1380	Strong
C=C/C=N stretch (ring)	1450 - 1600	1450 - 1600	Medium-Strong

- O-H/N-H Region: The presence of a broad band in the 3100-3500 cm⁻¹ region will be indicative of either the hydroxyl or N-H group, depending on the tautomer.
- C≡N Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹ is a clear indicator of the nitrile functional group.
- C=O Stretch: The appearance of a strong, sharp absorption in the 1650-1680 cm⁻¹ range would be definitive evidence for the presence of the pyridone tautomer.
- NO₂ Stretches: Two strong bands for the asymmetric and symmetric stretching of the nitro group are expected.

Predicted Mass Spectrometry (MS)

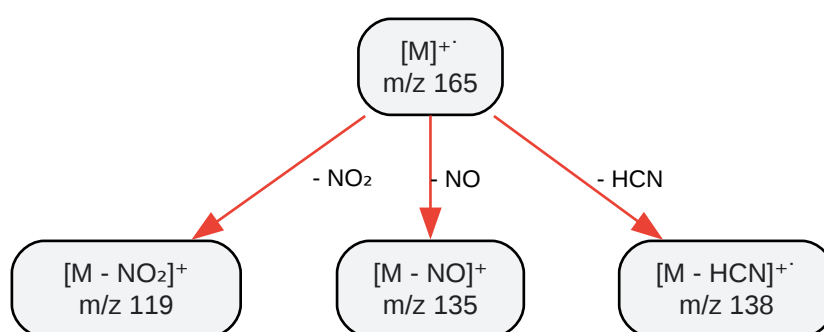
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of **6-Hydroxy-5-nitronicotinonitrile**.

Methodology for Spectral Prediction

The prediction of the mass spectrum is based on the calculated molecular weight and the known fragmentation patterns of nitroaromatic and cyano-substituted compounds. Electron ionization (EI) is assumed as the ionization method.

Predicted MS Data

- Molecular Ion (M^+): The molecular ion peak is expected at m/z 165, corresponding to the molecular formula $C_6H_3N_3O_3$.
- Major Fragmentation Pathways:
 - Loss of NO_2 : A prominent fragment at m/z 119 ($[M - NO_2]^+$) is anticipated due to the facile cleavage of the C- NO_2 bond.
 - Loss of CO (from pyridone): If the pyridone tautomer is present, a fragment corresponding to the loss of carbon monoxide (m/z 137) might be observed.
 - Loss of HCN: Fragmentation involving the loss of hydrogen cyanide (m/z 138) from the molecular ion is also a possibility.
 - Loss of NO: A fragment at m/z 135 ($[M - NO]^+$) can also be expected.



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Caption: Predicted major fragmentation pathways for **6-Hydroxy-5-nitronicotinonitrile**.

Conclusion

This technical guide presents a comprehensive prediction of the NMR, IR, and MS spectral data for **6-Hydroxy-5-nitronicotinonitrile**. The key takeaways are the significant influence of the electron-withdrawing substituents on the spectral parameters and the crucial role of tautomerism in defining the observed spectra. The predicted data provides a robust framework for the identification and characterization of this compound in future synthetic and analytical endeavors. Experimental verification of these predictions will be invaluable in further elucidating the chemical properties of this promising molecule.

References

While direct spectral data for the target compound is not available, the predictions in this guide are based on established principles and data from related compounds found in the following types of resources:

- Spectroscopic databases such as the Spectral D
- Textbooks on the spectroscopic identifi
- Journal articles reporting the synthesis and characterization of substituted pyridines, nitropyridines, and hydroxypyridines. (e.g., Journal of Organic Chemistry, Tetrahedron Letters).
- Resources on the mass spectral behavior of nitroaromatic compounds.[1]

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Sources

- [1. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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